Cas no 1084-17-9 (2-chloro-4-methyl-1,3,5-trinitrobenzene)

2-chloro-4-methyl-1,3,5-trinitrobenzene structure
1084-17-9 structure
Product Name:2-chloro-4-methyl-1,3,5-trinitrobenzene
CAS No:1084-17-9
MF:C7H4ClN3O6
MW:261.576160430908
CID:1185588
PubChem ID:247561
Update Time:2025-04-20

2-chloro-4-methyl-1,3,5-trinitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-methyl-1,3,5-trinitrobenzene
    • 3-chloro-2,4,6-trinitro-toluene
    • 3-Chlor-2,4,6-trinitro-toluol
    • 2,4,6-Trinitro-3-chlorotoluene
    • AC1L6KJ2
    • AKOS003239262
    • AC1Q5AGO
    • CTK4A6028
    • NSC62427
    • AR-1E0245
    • 1-chloro-5-methyl-2,4,6-trinitrobenzene
    • 2-chloro-4-methyl-1,3,5-trinitro-benzene
    • 1-chloro-3-methyl-2,4,6-trinitrobenzene
    • 3-chloro-2,4,6-trinitro-toluene; 3-Chlor-2,4,6-trinitro-toluol; 2,4,6-Trinitro-3-chlorotoluene; AC1L6KJ2; AKOS003239262; AC1Q5AGO; CTK4A6028; NSC62427; AR-1E0245; 1-chloro-5-methyl-2,4,6-trinitrobenzene; 2-chloro-4-methyl-1,3,5-trinitro-benzene; 1-chloro-3-methyl-2,4,6-trinitrobenzene;
    • DTXSID30289624
    • 1084-17-9
    • NSC-62427
    • AJ-333/36117006
    • Inchi: 1S/C7H4ClN3O6/c1-3-4(9(12)13)2-5(10(14)15)6(8)7(3)11(16)17/h2H,1H3
    • InChI Key: ZXJVKHVKSYEZCW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C(C)=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 260.97892
  • Monoisotopic Mass: 260.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 138Ų

Experimental Properties

  • Density: 1.707
  • Boiling Point: 370.3°C at 760 mmHg
  • Flash Point: 177.7°C
  • Refractive Index: 1.646
  • PSA: 129.42
  • LogP: 3.94260
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